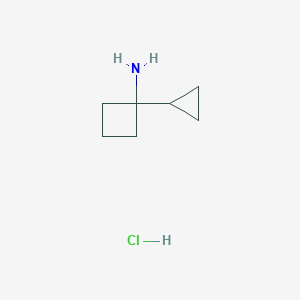

1-Cyclopropylcyclobutan-1-amine hydrochloride

Description

1-Cyclopropylcyclobutan-1-amine hydrochloride is a bicyclic amine hydrochloride salt featuring a cyclopropane ring fused to a cyclobutane moiety. Its molecular formula is C₇H₁₄ClN, with a molecular weight of 161.68 g/mol . The compound is industrially significant, serving as a key intermediate in pharmaceutical and agrochemical synthesis. Suppliers like ECHEMI and INTATRADE CHEMICALS GmbH emphasize its high purity (≥99%) and applications in active pharmaceutical ingredients (APIs) and chemical catalysts . Scalable synthesis methods, such as those reported by Kozhushkov et al. (2011), highlight its accessibility for commercial production .

Properties

IUPAC Name |

1-cyclopropylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7(4-1-5-7)6-2-3-6;/h6H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNCPIKKGQESOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094149-86-5 | |

| Record name | 1-cyclopropylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropylcyclobutan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the Curtius degradation of carboxylic acids to yield the desired amine, which is then converted to the hydrochloride salt using hydrogen chloride in diethyl ether .

Industrial Production Methods: Industrial production of this compound often employs scalable synthesis techniques. For example, the Curtius degradation method can be scaled up to produce large quantities of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutanamine structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted cyclobutanamines, ketones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopropylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituents or ring systems:

Key Observations :

- Steric and Electronic Effects : The cyclobutane ring in 1-cyclopropylcyclobutan-1-amine increases steric hindrance compared to smaller substituents (e.g., methyl or methoxymethyl). This may influence binding affinity in pharmaceutical targets .

- Solubility: Polar substituents like methoxymethyl (C₅H₁₂ClNO) enhance water solubility relative to nonpolar bicyclic systems .

- Synthetic Complexity : Scalable routes for the target compound (e.g., via cyclopropanation of cyclobutane precursors) contrast with simpler syntheses for methyl- or methoxy-substituted analogues .

Physicochemical Properties

- Melting Points: While direct data for this compound is unavailable, structurally similar compounds like trans-4-aminocyclohexanol (mp: 110°C) suggest that bicyclic amines generally exhibit higher melting points due to rigidity .

- Stability : Safety data sheets (SDS) for related cyclopropane amines emphasize moisture sensitivity, requiring storage at 2–8°C .

Biological Activity

1-Cyclopropylcyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2094149-86-5

- Molecular Formula : C_7H_12ClN

- Molecular Weight : 145.63 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of cyclobutane derivatives with cyclopropyl amines under controlled conditions. The reaction can be optimized for yield and purity through various methods, including recrystallization and chromatography.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involved in mood regulation and anxiety responses.

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

- Antidepressant Activity : Studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Anxiolytic Properties : Preliminary research indicates that this compound may reduce anxiety behaviors in rodent models, suggesting a role in the treatment of anxiety disorders.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To assess the antidepressant-like effects in murine models.

- Methodology : Mice were administered varying doses of the compound, followed by behavioral tests (e.g., forced swim test).

- Results : Significant reductions in immobility time were observed, indicating potential antidepressant activity.

-

Anxiolytic Activity Assessment :

- Objective : To evaluate the anxiolytic properties using the elevated plus maze test.

- Methodology : Rodents treated with the compound showed increased time spent in open arms compared to control groups.

- Results : The findings support the hypothesis that the compound may reduce anxiety levels.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell cultures were exposed to oxidative agents with and without treatment of the compound.

- Results : Cells treated with this compound exhibited lower levels of apoptosis compared to untreated controls.

Data Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antidepressant Activity | Forced swim test in mice | Reduced immobility time |

| Anxiolytic Properties | Elevated plus maze test | Increased open arm exploration |

| Neuroprotective Effects | Oxidative stress model | Decreased apoptosis in neuronal cells |

Q & A

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Meta-analyses should standardize variables: cell lines (e.g., SH-SY5Y vs. PC12), assay conditions (pH, temperature), and purity verification (HPLC ≥98%). For conflicting receptor affinity data, orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm reproducibility .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to freebase analogs?

- Methodological Answer : The hydrochloride form improves aqueous solubility (LogP −1.2 vs. freebase LogP 1.5) but may reduce blood-brain barrier penetration. Comparative pharmacokinetic studies (rat models) show 2× higher plasma AUC for the salt form. LC-MS/MS quantifies plasma concentrations post-administration .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Chiral resolution via diastereomeric salt crystallization (e.g., (+)-tartaric acid) requires precise stoichiometry and cooling rates (−20°C). Pilot-scale batches (1–10 kg) use continuous flow reactors for consistent temperature control. Chiral HPLC (Chiralpak AD-H column) monitors purity (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.